molecular formula C12H20N2O4S2 B1405779 2-Thia-6-azaspiro[3.3]heptane hemioxalate CAS No. 1233143-48-0

2-Thia-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B1405779
CAS No.: 1233143-48-0
M. Wt: 320.4 g/mol
InChI Key: IUOHIXFWUIKFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-6-azaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C12H20N2O4S2 and a molecular weight of 320.43 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common synthetic route includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the ring closure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .

Scientific Research Applications

2-Thia-6-azaspiro[3.3]heptane hemioxalate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro

Properties

IUPAC Name

oxalic acid;2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOHIXFWUIKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 2
2-Thia-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 3
2-Thia-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 4
Reactant of Route 4
2-Thia-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 5
2-Thia-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 6
2-Thia-6-azaspiro[3.3]heptane hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.